L2H2-6OTD intermediate-2

Chemical purity Synthetic intermediate ADC payload synthesis

This chiral oxazolidine-oxazole building block (CAS 890403-75-5) is the essential intermediate for constructing the L2H2-6OTD macrocyclic G4 ligand used in telomerase-inhibiting ADC payloads. The orthogonally protected (S)-configured core—with Boc-carbamate and carboxylic acid groups—enables regioselective coupling while preventing premature deprotection. Supplied at ≥98% purity (mp 140 °C), it minimizes by-products in multi-step syntheses, ensuring reliable diastereomeric purity for unambiguous SAR data and smooth scale-up to preclinical batches.

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
Cat. No. B12386190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL2H2-6OTD intermediate-2
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1
InChIKeyROGULVVSLYGJPQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L2H2-6OTD intermediate-2: A Defined Synthetic Precursor for Telomerase-Targeted ADCs and G-Quadruplex Ligands


L2H2-6OTD intermediate-2 (CAS: 890403-75-5) is a chemically defined synthetic intermediate belonging to the class of oxazole-based building blocks used in the construction of macrocyclic hexaoxazole G-quadruplex ligands and telomerase inhibitors . It is a chiral, fully characterized small molecule (C14H20N2O6; MW 312.32) that serves as a protected fragment en route to the advanced macrocycle L2H2-6OTD . Its primary application is as a coupling-ready component in the synthesis of antibody-drug conjugates (ADCs) that incorporate telomerase-inhibitory payloads [1].

Why Off-the-Shelf Oxazole Intermediates Cannot Substitute for L2H2-6OTD intermediate-2 in ADC Payload Synthesis


Generic substitution of L2H2-6OTD intermediate-2 with other oxazole-carboxylic acids or simple protected amino alcohols is not functionally equivalent due to the precise stereochemical and functional group arrangement required for the multi-step, convergent synthesis of the L2H2-6OTD macrocycle and its subsequent conjugation to antibody linkers . The compound's (S)-configuration at the oxazolidine ring and the specific orthogonally protected carboxylic acid group are essential for regioselective coupling and late-stage deprotection in the context of heptaoxazole macrocycle assembly as described by Shibata et al. [1]. Using an intermediate with a different protecting group scheme (e.g., a free amine rather than a Boc-protected one) or an altered stereocenter would lead to a different diastereomer or cause premature deprotection, thereby derailing the established synthetic route and compromising the yield and purity of the final ADC payload [1].

Procurement-Relevant Comparative Evidence for L2H2-6OTD intermediate-2 (CAS 890403-75-5)


Superior Commercial Purity of L2H2-6OTD intermediate-2 Relative to a Closely Related Analogue

L2H2-6OTD intermediate-2 is commercially supplied at a minimum purity of 99.72% , a level of homogeneity that is critical for the reproducible synthesis of complex macrocyclic ADCs. In contrast, the structurally analogous L2H2-6OTD intermediate-1 (CAS 912656-47-4), which is also used in the same overall synthetic pathway, is typically offered at a lower purity of 98.40% . This 1.32 percentage-point difference in purity translates to a 1.8-fold reduction in total impurity content (0.28% vs. 1.60%), which can be a decisive factor in multi-step reactions where impurities propagate and magnify to reduce final ADC yield and complicate downstream purification.

Chemical purity Synthetic intermediate ADC payload synthesis Telomerase inhibitor

Distinct Molecular Weight and Polarity Advantage in Purification Workflows

L2H2-6OTD intermediate-2 possesses a molecular weight of 312.32 g/mol , which is approximately half that of L2H2-6OTD intermediate-3 (MW 615.6 g/mol) [1]. This 2.0-fold difference in molecular weight is accompanied by a higher predicted polarity (pKa 3.34) and a sharp melting point of 140 °C . In contrast, intermediate-3, a more advanced macrocyclic precursor, is a larger, less polar molecule that is more challenging to purify by standard silica gel chromatography. The lower molecular weight and higher polarity of intermediate-2 facilitate more straightforward purification and isolation, leading to reduced purification losses and higher recovered yields in the early stages of the L2H2-6OTD synthesis.

Molecular weight Purification Chromatography Synthetic intermediate

Validated Orthogonally Protected Carboxylic Acid for Regioselective ADC Linker Conjugation

L2H2-6OTD intermediate-2 is distinguished by its specific orthogonally protected functionality: a Boc-protected amine on the oxazolidine ring and a free carboxylic acid on the oxazole moiety . This precise arrangement allows for the selective activation of the carboxylic acid for amide bond formation with an ADC linker without interfering with the Boc-protected amine, which is required for a later macrocyclization step in the Shibata heptaoxazole synthesis [1]. In contrast, many generic oxazole-4-carboxylic acid building blocks (e.g., CAS 23012-13-7) lack the adjacent stereocenter and the orthogonally protected amine handle, making them unsuitable for the same convergent route [2]. This functional group specificity directly dictates the feasibility of the published synthetic pathway.

Protecting group Boc group ADC linker Regioselectivity Oxazole

High-Value Procurement Scenarios for L2H2-6OTD intermediate-2 in ADC and Telomerase Inhibitor Research


Synthesis of Telomerase-Targeted Antibody-Drug Conjugates (ADCs)

L2H2-6OTD intermediate-2 is the preferred starting material for constructing the L2H2-6OTD macrocyclic core, which upon conjugation to a tumor-targeting antibody via a cleavable linker, delivers a potent telomerase inhibitor payload to cancer cells [1]. The high purity (99.72%) of intermediate-2 minimizes side-product formation during the multi-step synthesis of the macrocycle, thereby improving the overall yield and purity of the final ADC . This scenario is directly supported by the compound's documented use in ADC synthesis as described in the primary literature [2].

Comparative Studies of G-Quadruplex Stabilizing Ligands

Researchers investigating structure-activity relationships (SAR) among G-quadruplex (G4) ligands rely on a consistent and well-characterized building block to construct a series of macrocyclic analogs. L2H2-6OTD intermediate-2, with its defined stereochemistry (S-configuration) and orthogonally protected functional groups, ensures that the resulting macrocycles are diastereomerically pure, allowing for unambiguous interpretation of biophysical and cellular data . The compound's sharp melting point (140 °C) provides a convenient quality control checkpoint before use in SAR campaigns .

Scale-Up and Process Development for Preclinical ADC Candidates

For laboratories transitioning from bench-scale synthesis to larger preclinical batches, the lower molecular weight (312.32) and favorable purification characteristics of L2H2-6OTD intermediate-2 offer a practical advantage over more advanced and higher molecular weight intermediates like intermediate-3 (MW 615.6) [3]. The ease of purification reduces solvent usage and purification time, contributing to a more cost-effective and scalable manufacturing process for the G4 ligand payload prior to ADC conjugation.

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